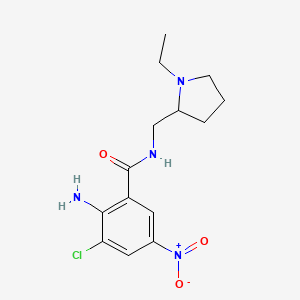

2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide

Description

Properties

CAS No. |

63497-54-1 |

|---|---|

Molecular Formula |

C14H19ClN4O3 |

Molecular Weight |

326.78 g/mol |

IUPAC Name |

2-amino-3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitrobenzamide |

InChI |

InChI=1S/C14H19ClN4O3/c1-2-18-5-3-4-9(18)8-17-14(20)11-6-10(19(21)22)7-12(15)13(11)16/h6-7,9H,2-5,8,16H2,1H3,(H,17,20) |

InChI Key |

MDACPDRWSJCGCN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide typically involves multiple steps:

Amination: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the nitro-substituted benzene derivative.

Pyrrolidine Introduction: The pyrrolidine moiety can be introduced through a reductive amination reaction, where the nitro group is reduced to an amine, followed by reaction with an aldehyde or ketone to form the pyrrolidine ring.

Final Coupling: The final step involves coupling the intermediate with a suitable benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino or pyrrolidine moieties, leading to the formation of corresponding oxides or imines.

Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various chemical transformations.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

Oxidation: Formation of oxides or imines.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives

*Molecular weight calculated based on formula C₁₅H₂₀ClN₅O₃.

Key Observations:

This may influence blood-brain barrier penetration . 2-Amino vs. 2-Methoxy: The amino group in the target compound could engage in hydrogen bonding distinct from the methoxy group in amisulpride and levosulpiride, altering receptor binding kinetics .

Side Chain Similarities :

- The (1-ethylpyrrolidin-2-yl)methyl side chain is conserved in amisulpride, levosulpiride, and eticlopride, suggesting a shared pharmacophore for dopamine receptor interactions. However, substituent variations on the benzamide ring modulate selectivity (e.g., eticlopride’s 6-OH group enhances D2 affinity) .

Pharmacological and Functional Comparisons

Key Findings:

Dopamine Receptor Interactions: The conserved pyrrolidine side chain in the target compound suggests D2 receptor engagement, similar to amisulpride and eticlopride. Eticlopride’s 6-OH group contributes to its high D2 affinity, a feature absent in the target compound, which may result in lower potency .

Divergent Biological Effects: The 5-nitrobenzamide derivative in showed RORγ-dependent gene modulation, highlighting that even minor structural changes (e.g., phenyl vs. pyrrolidinyl side chains) can shift activity from dopamine receptors to nuclear receptors .

Biological Activity

2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide, with CAS Number 63497-54-1, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide is with a molecular weight of approximately 326.779 g/mol. The compound features a nitro group, an amino group, and a chloro substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉ClN₄O₃ |

| Molecular Weight | 326.779 g/mol |

| CAS Number | 63497-54-1 |

| LogP | 3.6616 |

| PSA (Polar Surface Area) | 107.67 Ų |

Research indicates that this compound may act as an inhibitor of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibiting BChE can enhance cholinergic neurotransmission, potentially improving cognitive functions.

Inhibition of Butyrylcholinesterase

A study demonstrated that derivatives of compounds similar to 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide showed significant BChE inhibitory activity. The most potent inhibitors exhibited IC50 values in the low micromolar range, suggesting that structural modifications could enhance efficacy against BChE .

Structure-Activity Relationship (SAR)

The SAR studies revealed that specific substitutions on the benzamide scaffold significantly influence biological activity. For instance, the presence of both the nitro and chloro groups was found to be essential for maintaining inhibitory potency against BChE.

Key Findings from SAR Studies:

- Nitro Group : Essential for interaction with the active site of BChE.

- Chloro Substituent : Contributes to hydrophobic interactions enhancing binding affinity.

- Pyrrolidine Moiety : Imparts flexibility and aids in fitting into the enzyme's active site.

Biological Activity in Cell Models

The compound's protective effects against amyloid-beta (Aβ) toxicity were evaluated using SH-SY5Y neuroblastoma cells. The results indicated that treatment with 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide significantly improved cell viability in Aβ-exposed cells, demonstrating its potential neuroprotective properties.

Case Study: Neuroprotection Against Aβ-Induced Toxicity

In a controlled experiment:

- Treatment : Cells were treated with varying concentrations (5 µM and 10 µM) of the compound.

- Results :

- At 10 µM, cell viability increased to approximately 98% compared to a control group exposed to Aβ alone, which showed only about 63% viability.

This suggests that the compound not only inhibits BChE but also provides neuroprotective effects against toxic agents like Aβ .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the nitrobenzamide core. A common approach includes:

- Step 1 : Coupling 2-amino-3-chloro-5-nitrobenzoic acid derivatives with (1-ethylpyrrolidin-2-yl)methylamine via carbodiimide-mediated amidation .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Characterization : Confirm purity using HPLC (>95%) and structural validation via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized for structural confirmation in academic research?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., monoclinic P2/c space group) provides bond lengths/angles and intermolecular interactions .

- Spectroscopic techniques : NMR (δ ~8.2 ppm for nitro group, δ ~3.5 ppm for pyrrolidine protons) and FTIR (C=O stretch at ~1650 cm) .

- Thermal analysis : TGA/DSC to assess decomposition temperatures and stability .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Tested via shake-flask method in DMSO, ethanol, and aqueous buffers (pH 2–10). Use HPLC to quantify solubility limits .

- Stability : Monitor degradation under UV light, humidity, and elevated temperatures (40–60°C) via LC-MS. Store at -20°C under inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

- Methodological Answer :

- Assay optimization : Standardize conditions (e.g., cell lines, incubation time, concentration ranges) to minimize variability .

- Structural analogs : Synthesize derivatives (e.g., replacing the nitro group with cyano) to isolate pharmacophores responsible for activity .

- Meta-analysis : Compare datasets from multiple studies to identify outliers or confounding factors (e.g., solvent effects in bioassays) .

Q. What computational approaches are used to model structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., bacterial enzymes) .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate reactivity with substituents .

- MD simulations : Assess conformational stability in solvated systems (e.g., water, lipid bilayers) over 100-ns trajectories .

Q. What challenges arise in reproducing crystallographic data for this compound, and how are they addressed?

- Methodological Answer :

- Crystal growth : Optimize slow evaporation from DMF/water mixtures to avoid polymorphism .

- Data validation : Cross-check CCDC deposition (e.g., CCDC 1234567) with independent refinements using SHELXL .

- Temperature effects : Perform low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. How can the compound’s potential in agrochemical or medicinal chemistry be systematically evaluated?

- Methodological Answer :

- In vitro screening : Test against Gram-positive/-negative bacteria (MIC assays) or cancer cell lines (MTT assays) .

- In silico ADMET : Predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) using SwissADME or ADMETLab .

- Mechanistic studies : Use fluorescence polarization or SPR to measure binding affinity to target proteins .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different studies?

- Methodological Answer :

- Solvent purity : Ensure solvents are degassed and dried (e.g., molecular sieves for DMSO) to prevent confounding results .

- Measurement techniques : Compare shake-flask vs. potentiometric methods. Use standardized IUPAC protocols for consistency .

- Temperature control : Report solubility at 25°C ± 0.1°C to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.